N-methylpiperidine-4-carboxamide hydrochloride
CAS No.: 1903-75-9
Cat. No.: VC21218085
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903-75-9 |
|---|---|
| Molecular Formula | C7H15ClN2O |
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | N-methylpiperidine-4-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H |
| Standard InChI Key | FROPXJWLCJOZJK-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1CCNCC1.Cl |
| Canonical SMILES | CNC(=O)C1CCNCC1.Cl |
Introduction
Chemical Structure and Properties
N-methylpiperidine-4-carboxamide hydrochloride is characterized by a six-membered piperidine ring containing nitrogen, with a carboxamide group at the 4-position and a methyl group attached to the ring nitrogen. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics.
Physical and Chemical Properties
The compound has well-defined physical and chemical properties that determine its behavior in various chemical environments and reactions. Key properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1903-75-9 |
| Molecular Formula | C₇H₁₅ClN₂O |
| Molecular Weight | 178.660 g/mol |
| Melting Point | 200.2-203.0 °C |
| Exact Mass | 178.087296 |
| PSA | 41.13000 |
| Physical State | Solid |
The relatively high melting point (200.2-203.0 °C) indicates strong intermolecular forces, likely due to the presence of the ionic hydrochloride salt and hydrogen bonding capabilities of the amide group .
Structural Identifiers
The compound can be identified and characterized using various nomenclature systems and structural identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | N-methylpiperidine-4-carboxamide;hydrochloride |
| InChI | InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H |
| InChI Key | FROPXJWLCJOZJK-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1CCNCC1.Cl |
These identifiers provide standardized ways to represent the compound in chemical databases and literature, enabling precise identification across different research contexts.
Synthesis Methods
The synthesis of N-methylpiperidine-4-carboxamide hydrochloride can be achieved through several methods, each with specific reaction conditions and yields.
Laboratory Synthesis
One common synthetic route involves a multi-step process:
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Reaction of N-methylpiperidine with phosgene to form N-methylpiperidine-4-carbonyl chloride
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Subsequent reaction with ammonia to yield N-methylpiperidine-4-carboxamide
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Treatment with hydrochloric acid to form the hydrochloride salt
This synthetic pathway typically requires careful control of reaction parameters such as temperature, pressure, and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the synthesis is often conducted using automated reactors with precise control over reaction conditions. The process typically includes:
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Controlled addition of reagents at specific temperatures
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Reaction monitoring through techniques such as TLC or HPLC
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Purification through crystallization or other separation techniques
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Quality control testing to ensure purity and consistency
Various solvents can be employed in the process, including ethyl acetate, dichloromethane, or toluene, with reactions typically conducted at temperatures ranging from 45°C to 60°C for optimal results .
Chemical Reactions
Types of Reactions
N-methylpiperidine-4-carboxamide hydrochloride can participate in various chemical reactions due to its functional groups. Key reaction types include:
| Reaction Type | Description | Reagents | Products |
|---|---|---|---|
| Oxidation | Conversion of functional groups to higher oxidation states | Potassium permanganate, Chromium trioxide | N-methylpiperidine-4-carboxylic acid |
| Reduction | Conversion to compounds with lower oxidation states | Lithium aluminum hydride, Sodium borohydride | N-methylpiperidine derivatives |
| Substitution | Replacement of amide group with other functionalities | Nucleophiles (amines, alcohols) under basic conditions | Various substituted derivatives |
| Coupling | Formation of new carbon-carbon or carbon-heteroatom bonds | EDC.HCl/DMAP system | Complex molecular structures |
These reactions form the basis for using the compound as an intermediate in the synthesis of more complex molecules with potentially valuable biological activities .
Reaction Conditions
Optimal reaction conditions vary depending on the specific transformation:
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For base-mediated reactions, suitable bases include:
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Amine bases (e.g., N,N-diisopropyl-N-ethylamine)
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Inorganic bases (e.g., NaH, KH, NaOH, KOH, K₂CO₃, or NaOtBu)
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Temperature ranges typically fall between:
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0°C to 30°C for substitution reactions
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45°C to 65°C for coupling reactions
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Common solvents include:
Applications in Scientific Research
Chemical Synthesis Applications
N-methylpiperidine-4-carboxamide hydrochloride serves as a valuable intermediate in organic synthesis, particularly for:
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Building more complex molecular structures with specific functional groups
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Developing compounds with targeted biological activities
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Creating libraries of derivatives for structure-activity relationship studies
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Serving as a scaffold for medicinal chemistry explorations
Biological Activity
Molecular Mechanisms
The biological activity of N-methylpiperidine-4-carboxamide hydrochloride and its derivatives potentially involves several molecular mechanisms:
| Mechanism | Description | Potential Applications |
|---|---|---|
| Neurotransmitter Modulation | Interaction with neuronal receptors and signaling pathways | Neurological disorders, pain management |
| Enzyme Inhibition | Blocking specific enzymatic processes in biological systems | Antimicrobial activity, metabolic disorders |
| Receptor Binding | Direct interaction with specific cellular receptors | Targeted therapeutic approaches |
These mechanisms highlight the compound's potential utility as a starting point for developing biologically active molecules with specific pharmacological profiles.
Structure-Activity Relationships
The biological activity of N-methylpiperidine-4-carboxamide hydrochloride is closely related to its structural features:
Understanding these structure-activity relationships is crucial for developing derivatives with enhanced biological activities or targeted effects on specific systems .
Comparative Analysis with Similar Compounds
Structural Analogs
N-methylpiperidine-4-carboxamide hydrochloride belongs to a family of related compounds with varying structural features:
| Compound | Structural Relationship | Key Differences | Potential Impact on Properties |
|---|---|---|---|
| N-methylpiperidine-4-carboxylic acid | Oxidized form | Carboxylic acid instead of carboxamide | Increased acidity, different hydrogen bonding pattern |
| N-methylpiperidine | Reduced form | Absence of carboxamide group | Lower molecular weight, different solubility profile |
| Piperidine-4-carboxamide | Unmethylated analog | Absence of N-methyl group | Different basicity of nitrogen, altered lipophilicity |
These structural relationships provide insights into how specific modifications might alter the chemical behavior and biological activities of the compound.
Advantages of the Hydrochloride Salt Form
The hydrochloride salt form of N-methylpiperidine-4-carboxamide offers several advantages:
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Enhanced water solubility compared to the free base form, facilitating its use in aqueous environments
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Improved stability during storage and handling
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Generally better defined crystalline properties, aiding in purification and characterization
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Potentially improved bioavailability for pharmaceutical applications
These advantages make the hydrochloride salt form particularly valuable for both synthetic applications and potential biological studies .
Recent Research Developments
Recent investigations into piperidine-4-carboxamide derivatives have yielded promising results in various research areas:
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Antimicrobial studies have demonstrated that certain piperidine-4-carboxamide derivatives exhibit significant activity against both gram-positive and gram-negative bacteria
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Structure-activity relationship studies have identified key structural features required for specific biological activities
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Synthetic methodology improvements have enabled more efficient preparation of these compounds and their derivatives
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Behavioral studies have explored the potential effects of these compounds on central nervous system functions
These research developments highlight the ongoing interest in this class of compounds and suggest potential directions for future investigations into N-methylpiperidine-4-carboxamide hydrochloride and its derivatives.
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